3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Its structure comprises a triazolopyridazine core substituted with N-butyl and N-ethyl amine groups at position 6, an ethyl linker at position 3, and a 1,2,4-oxadiazole ring bearing a 4-benzyloxyphenyl substituent. The benzyloxy group introduces steric bulk and lipophilicity, which may influence bioavailability and target binding.
Properties
IUPAC Name |
N-butyl-N-ethyl-3-[2-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O2/c1-3-5-19-34(4-2)26-16-15-24-30-31-25(35(24)32-26)17-18-27-29-28(33-37-27)22-11-13-23(14-12-22)36-20-21-9-7-6-8-10-21/h6-16H,3-5,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWMQWUTMRSOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the benzyloxyphenyl group. Subsequent steps involve the formation of the triazolopyridazine core and the attachment of the butyl and ethyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving its specific functional groups.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved might include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs differ primarily in the substituents on the phenyl ring of the 1,2,4-oxadiazole moiety. Key comparisons include:
- In contrast, the benzyloxy group in the target compound is electron-donating, which may favor interactions with hydrophobic or aromatic residues .
- Lipophilicity : The benzyloxy substituent likely increases logP compared to the CF₃ and methyl analogs, impacting membrane permeability and distribution .
Biological Activity
The compound 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for various biological activities including antimicrobial and anti-inflammatory properties.
- Triazole moiety : Often associated with antifungal and anticancer activities.
- Benzyloxy group : Enhances lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Several studies have explored the anticancer potential of triazole-containing compounds. For example, triazoles have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound under review may exhibit similar effects due to its structural components.
Synthesis and Evaluation
A recent synthesis of related compounds demonstrated effective yields and purity through established methods involving hydrazine derivatives and various aromatic aldehydes . The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures.
In Vitro Studies
In vitro studies on related oxadiazole derivatives indicated their ability to inhibit MAO B selectively. The most potent compound exhibited a significant selectivity ratio (>71,400) over MAO A, which is crucial for minimizing side effects in therapeutic applications . These findings suggest that the target compound may also possess similar selective inhibition capabilities.
Comparative Analysis of Biological Activities
| Compound | Biological Activity | IC50 (nM) | Selectivity Ratio (A/B) |
|---|---|---|---|
| This compound | Potentially antimicrobial/anticancer | TBD | TBD |
| 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one | MAO B inhibitor | 1.4 - 4.6 | >71,400 |
| Triazole derivatives | Anticancer activity | Varies by structure | N/A |
The mechanisms by which these compounds exert their biological effects often involve interactions with specific enzymes or receptors. For example:
- MAO Inhibition : Compounds that inhibit MAO B can lead to increased levels of neurotransmitters like dopamine, which is beneficial in treating neurodegenerative diseases.
- Cell Cycle Modulation : Triazoles may induce apoptosis in cancer cells by activating intrinsic pathways leading to cell death.
Q & A
Q. What are the key synthetic steps for preparing 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine?
The synthesis involves a multi-step sequence starting with the construction of the 1,2,4-oxadiazole core. Key steps include:
- Condensation : Formation of the oxadiazole ring via cyclization of substituted amidoximes under acidic conditions (e.g., POCl₃) .
- Triazolopyridazine Assembly : Coupling the oxadiazole intermediate with a triazolopyridazine precursor using nucleophilic substitution or palladium-catalyzed cross-coupling .
- N-Alkylation : Introduction of N-butyl and N-ethyl groups via alkylation reagents like iodobutane and iodoethane in the presence of a base (e.g., K₂CO₃) .
Critical Reagents : POCl₃ for cyclization, Pd catalysts for cross-coupling, and anhydrous solvents (DMF, THF) to prevent hydrolysis.
Q. What analytical methods are recommended for structural confirmation of this compound?
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and regioselectivity. For example, the benzyloxy phenyl group shows distinct aromatic protons at δ 7.2–7.8 ppm, while the triazolopyridazine core exhibits characteristic signals for N-alkyl groups (δ 1.0–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₃₁N₇O₂: 518.2564) .
- HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole cyclization step?
Yield optimization requires addressing common side reactions (e.g., incomplete cyclization or hydrolysis):
- Catalyst Screening : Use Lewis acids like ZnCl₂ or Mg(OTf)₂ to enhance cyclization efficiency .
- Solvent Control : Anhydrous DMF or toluene minimizes hydrolysis of intermediates .
- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) improves reaction kinetics without decomposition .
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | ZnCl₂ (10 mol%) | +25% |
| Solvent | Anhydrous DMF | +15% |
| Temperature Profile | 80°C (2 h) → 120°C (4 h) | +20% |
Q. How should researchers address contradictory bioactivity data reported in literature for similar triazolopyridazine derivatives?
Discrepancies in bioactivity often arise from differences in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzyloxy vs. methoxy groups) to isolate key pharmacophores .
- Computational Docking : Use molecular dynamics simulations to predict binding affinity variations due to N-alkyl chain length .
Q. What computational tools are recommended for predicting physicochemical properties of this compound?
Advanced modeling integrates AI and multi-physics simulations:
- COMSOL Multiphysics : Predicts solubility and partition coefficients (logP) via parameterized solvent models .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
- Machine Learning (ML) Platforms : Train models on existing triazolopyridazine datasets to forecast metabolic stability .
Q. How can researchers validate the selectivity of this compound for target enzymes in kinase inhibition studies?
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Crystallography : Resolve co-crystal structures with the target kinase (e.g., PDB deposition) to confirm binding mode .
- Competitive Binding Assays : Use ATP-competitive probes (e.g., ADP-Glo™) to quantify IC₅₀ shifts under varying ATP concentrations .
Q. What strategies mitigate instability of the benzyloxy group under acidic conditions?
- Protecting Groups : Temporarily replace the benzyloxy group with a tert-butyldimethylsilyl (TBS) ether during synthesis .
- pH Control : Maintain reaction pH > 7.0 to prevent cleavage .
- Alternative Substituents : Replace benzyloxy with electron-withdrawing groups (e.g., trifluoromethoxy) for enhanced stability .
Methodological Guidelines
- Experimental Design : Prioritize DoE (Design of Experiments) to evaluate interactions between reaction variables (e.g., catalyst × solvent) .
- Data Reproducibility : Archive raw spectral data and HPLC chromatograms in repositories like Chemotion .
- Safety Protocols : Follow GBZ 2.1-2007 and EN 14042 standards for handling hazardous intermediates (e.g., POCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
